16-(S)-Iloprost-d4 is a deuterated analog of Iloprost, a synthetic prostacyclin analog primarily used in the treatment of pulmonary arterial hypertension and peripheral vascular diseases. The compound is notable for its enhanced stability and potential for pharmacokinetic studies due to the incorporation of deuterium, which can influence metabolic pathways and improve drug efficacy.
16-(S)-Iloprost-d4 is derived from Iloprost, which itself is synthesized from natural sources or through chemical synthesis. The deuterated version can be produced using specific synthetic routes that incorporate deuterium into the molecular structure.
16-(S)-Iloprost-d4 falls under the classification of prostaglandin analogs. It is specifically categorized as a prostacyclin derivative, which acts by mimicking the effects of prostacyclin, a potent vasodilator and inhibitor of platelet aggregation.
The synthesis of 16-(S)-Iloprost-d4 typically involves several key steps:
The synthesis can involve various organic reactions, including oxidation and reduction processes, to construct the complex molecular architecture characteristic of prostacyclin analogs. The specific details of these reactions are crucial for achieving the desired stereochemistry and functional groups.
The molecular structure of 16-(S)-Iloprost-d4 includes several functional groups typical of prostacyclin analogs:
The incorporation of deuterium atoms at specific positions alters the mass and can affect the compound's interaction with enzymes and receptors.
16-(S)-Iloprost-d4 undergoes various chemical reactions typical for prostacyclin analogs:
The reaction mechanisms involve G protein-coupled receptor signaling pathways, leading to increased cyclic adenosine monophosphate levels within target cells, promoting relaxation and inhibiting aggregation.
The mechanism of action for 16-(S)-Iloprost-d4 mirrors that of Iloprost:
Research indicates that the pharmacological effects are dose-dependent, with higher concentrations yielding more pronounced effects on vascular tone and platelet function.
Studies have shown that deuterated compounds often exhibit improved pharmacokinetic profiles compared to their non-deuterated counterparts, making them valuable in therapeutic applications.
16-(S)-Iloprost-d4 is primarily utilized in research settings for:
This compound serves as an important tool for researchers aiming to elucidate the complex interactions between prostacyclin analogs and biological systems while providing insights into drug design and development strategies.
16-(S)-Iloprost-d4 is a deuterium-labeled isotopologue of the synthetic prostacyclin analog iloprost. Its core structure comprises a pentanoic acid chain attached to a bicyclic hexahydro-pentalenylidene moiety, featuring hydroxyl groups at the C5 and C16 positions and a methyl-substituted octenyl-ynyl side chain. Deuterium atoms (D) replace four hydrogen atoms (H) at specific positions, enhancing molecular stability while minimally altering steric and electronic properties. The compound’s systematic name is 5-[(3aS,4R,5R,6aS)-Hexahydro-5-hydroxy-4-[(1E,3S,4S)-3-hydroxy-4-methyl-1-octen-6-ynyl]-2(1H)-pentalenylidene]pentanoic Acid-d4, with a molecular formula of C₂₂H₂₈D₄O₄ and a molecular weight of 364.51 g/mol (compared to 360.50 g/mol for non-deuterated iloprost) [2] [4].
Table 1: Structural and Chemical Data for 16-(S)-Iloprost-d4
Property | Specification |
---|---|
CAS Number | Not publicly listed (Parent compound: 74843-14-4) |
Molecular Formula | C₂₂H₂₈D₄O₄ |
Molecular Weight | 364.51 g/mol |
IUPAC Name | 5-[(3aS,4R,5R,6aS)-Hexahydro-5-hydroxy-4-[(1E,3S,4S)-3-hydroxy-4-methyl-1-octen-6-ynyl]-2(1H)-pentalenylidene]pentanoic Acid-d4 |
Key Stereocenters | 16(S) configuration, E-configuration of C3-C4 alkene |
Deuteration Sites | Four hydrogen atoms replaced by deuterium (positions undisclosed in literature) |
As a deuterated analog, 16-(S)-Iloprost-d4 retains the pharmacological profile of native iloprost but exhibits modified pharmacokinetic properties due to the kinetic isotope effect. Deuterium-carbon bonds (C-D) are stronger and more stable than carbon-hydrogen bonds (C-H), potentially slowing hepatic metabolism (e.g., β-oxidation) and prolonging the compound’s half-life. This makes 16-(S)-Iloprost-d4 a critical tool for:
Iloprost was developed in the 1980s as a stable analog of prostacyclin (PGI₂) to overcome epoprostenol’s short half-life (~3 min). FDA approval for pulmonary arterial hypertension (2004) and later for scleroderma-related Raynaud’s phenomenon and frostbite (2024) underscored its clinical utility [1] [7]. The synthesis of 16-(S)-Iloprost-d4 emerged in the 2010s alongside advances in deuterated drug design (e.g., deutetrabenazine), driven by:
Table 2: Key Research Milestones for Iloprost and Deuterated Analogs
Year | Development | Significance |
---|---|---|
1981 | First antiplatelet characterization of iloprost analogs [4] | Established potency 10× greater than early prostacyclin analogs (e.g., carbacyclin) |
2002 | Landmark trial demonstrating efficacy of inhaled iloprost in pulmonary hypertension [1] | Confirmed vasodilatory and cytoprotective actions in humans |
2021 | Iloprost shown to reverse endothelial dysfunction via VE-cadherin stabilization [5] | Revealed cellular mechanism for long-lasting effects in scleroderma |
2024 | FDA approval for frostbite (Aurlumyn®) [7] | Validated iloprost’s role in preventing digital amputation |
2020s | Synthesis of 16-(S)-Iloprost-d4 for research [2] | Enabled isotope tracing of iloprost’s distribution and metabolism |
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0